![molecular formula C9H8O4 B1583543 2-Methylterephthalic acid CAS No. 5156-01-4](/img/structure/B1583543.png)
2-Methylterephthalic acid
Overview
Description
2-Methylterephthalic acid (2-MT) is an important organic compound with potential applications in various fields of research and industry. It has the empirical formula C9H8O4 and a molecular weight of 180.16 .
Molecular Structure Analysis
The molecular structure of 2-Methylterephthalic acid consists of a benzene ring with two carboxyl groups and one methyl group attached . The InChI key for 2-Methylterephthalic acid is UFMBOFGKHIXOTA-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2-Methylterephthalic acid has an empirical formula of C9H8O4, a CAS Number of 5156-01-4, and a molecular weight of 180.16 . More detailed physical and chemical properties were not available in the resources.
Scientific Research Applications
Material Science: Advanced Polymer Synthesis
2-Methylterephthalic acid is utilized in the synthesis of high-performance polymers. Its incorporation into polymer chains can enhance the thermal stability and mechanical properties of materials, making them suitable for use in aerospace and automotive industries .
Pharmaceutical Research: Drug Design and Development
In pharmaceutical research, 2-Methylterephthalic acid serves as a building block for the synthesis of complex molecules. It is particularly valuable in the design of novel drug candidates due to its rigid aromatic structure, which can improve the binding affinity and specificity of pharmaceutical compounds .
Chemical Synthesis: Organic Intermediate
This compound acts as an intermediate in organic synthesis, particularly in the production of terephthalate derivatives. Its methyl group provides steric hindrance, which can be exploited to control reaction pathways and create more selective chemical processes .
Analytical Chemistry: Chromatographic Analysis
2-Methylterephthalic acid can be used as a standard in chromatographic analysis to determine the purity of substances and to calibrate instruments. Its well-defined structure and properties make it an ideal compound for analytical benchmarks .
Life Sciences: Biochemical Studies
In life sciences, 2-Methylterephthalic acid is used in biochemical studies to understand cell metabolism and the role of aromatic acids in biological systems. It can be used to trace metabolic pathways and study enzyme-substrate interactions .
Environmental Applications: Degradation Studies
The environmental impact of aromatic acids, including 2-Methylterephthalic acid, is studied to understand their biodegradability and potential effects on ecosystems. Research in this field helps in developing strategies for the remediation of contaminated sites .
Safety And Hazards
properties
IUPAC Name |
2-methylterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMBOFGKHIXOTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281188 | |
Record name | 2-Methylterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylterephthalic acid | |
CAS RN |
5156-01-4 | |
Record name | 2-Methylterephthalic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylterephthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-methylterephthalic acid in the context of potassium permanganate oxidation reactions?
A1: [] 2-methylterephthalic acid serves as a key intermediate in the synthesis of trimellitic acid via the potassium permanganate oxidation of specific dimethylbenzoic acids, namely 2,4-dimethylbenzoic acid and 3,4-dimethylbenzoic acid. This oxidative pathway highlights the role of 2-methylterephthalic acid as a precursor in multi-step chemical synthesis. Furthermore, the research demonstrates that 2-methylterephthalic acid is also an intermediate product in the oxidation of pseudocumene (1,2,4-trimethylbenzene) using the same oxidizing agent. This suggests its involvement in various oxidative transformation pathways within a chemical reaction network.
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